molecular formula C10H6BrF7 B2577075 1-Bromo-2-methyl-4-(heptafluoropropan-2-yl)benzene CAS No. 353272-53-4

1-Bromo-2-methyl-4-(heptafluoropropan-2-yl)benzene

Cat. No.: B2577075
CAS No.: 353272-53-4
M. Wt: 339.051
InChI Key: GLWMETZJHQNWOV-UHFFFAOYSA-N
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Description

1-Bromo-2-methyl-4-(heptafluoropropan-2-yl)benzene ( 353272-53-4) is a high-value, fluorinated aromatic building block prized for its application in advanced chemical synthesis and materials science research . With the molecular formula C10H6BrF7 and a molecular weight of 339.05 g/mol, this compound integrates a reactive bromine moiety with a highly stable and lipophilic heptafluoroisopropyl group . This unique structure makes it an essential precursor for constructing complex molecules where the introduction of fluorine is desired to alter electronic properties, enhance metabolic stability, or modify lipophilicity. In practical research applications, this compound serves as a versatile intermediate in the development of active pharmaceutical ingredients (APIs), agrochemicals, and liquid crystals. The bromine atom is amenable to various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig animations, enabling the facile attachment of diverse aromatic and heteroaromatic systems. Concurrently, the bulky heptafluoropropan-2-yl group can impart significant changes to a molecule's physical characteristics, including its chemical stability, solubility, and binding affinity. The compound is typically characterized by a high level of purity (e.g., 95%) to ensure consistent and reliable experimental outcomes . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use and handle this material with appropriate precautions in a well-ventilated environment, wearing suitable personal protective equipment. It is often shipped using cold-chain transportation to ensure its stability during transit .

Properties

IUPAC Name

1-bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF7/c1-5-4-6(2-3-7(5)11)8(12,9(13,14)15)10(16,17)18/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWMETZJHQNWOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C(F)(F)F)(C(F)(F)F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10896335
Record name 1-Bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10896335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

353272-53-4
Record name 1-Bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10896335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-Bromo-2-methyl-4-(heptafluoropropan-2-yl)benzene typically involves the bromination of 2-methyl-4-(heptafluoropropan-2-yl)benzene. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the benzene ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Bromo-2-methyl-4-(heptafluoropropan-2-yl)benzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-Bromo-2-methyl-4-(heptafluoropropan-2-yl)benzene depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex molecules. In medicinal chemistry, its effects are mediated through interactions with specific molecular targets, such as enzymes or receptors, influencing biological pathways .

Comparison with Similar Compounds

Structural and Electronic Properties

The target compound is compared with structurally analogous brominated and fluorinated benzene derivatives (Table 1). Key differences arise from the nature and position of substituents:

Table 1: Physical and Electronic Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Substituent Effects
1-Bromo-2-methyl-4-(heptafluoropropan-2-yl)benzene C₁₀H₅BrF₇ 335.04 N/A N/A Strong EWG (C₃F₇), steric bulk
1-Bromo-2-methyl-4-(trifluoromethoxy)benzene C₈H₆BrF₃O 255.03 197.9 1.571 Moderate EWG (OCF₃), lower steric bulk
1-Bromo-4-fluoro-2-methylbenzene C₇H₆BrF 189.03 N/A N/A Weak EWG (F), minimal steric effects
1-Bromo-4,5-difluoro-2-methylbenzene C₇H₅BrF₂ 207.02 N/A N/A Moderate EWGs (2×F), planar structure
  • Electronic Effects :

    • The heptafluoropropan-2-yl group (C₃F₇) is a stronger EWG than trifluoromethoxy (OCF₃) or fluorine due to its high electronegativity and inductive effects. This results in greater deactivation of the benzene ring, reducing susceptibility to electrophilic substitution reactions compared to less fluorinated analogs .
    • Methyl groups (electron-donating by hyperconjugation) at the 2-position moderately counteract the electron-withdrawing effects of adjacent substituents.
  • This contrasts with smaller substituents like OCF₃ or F, which allow higher reactivity .

Chemical Reactivity

Substitution Reactions
  • Suzuki Coupling : Bromine at the 1-position serves as a leaving group. The strong EWG at the 4-position (C₃F₇) polarizes the C-Br bond, enhancing reactivity in cross-coupling reactions compared to analogs with weaker EWGs (e.g., F or OCF₃). However, steric hindrance from C₃F₇ may reduce reaction rates compared to smaller substituents .
  • Nucleophilic Aromatic Substitution (NAS) : The electron-deficient aromatic ring facilitates NAS, but the steric bulk of C₃F₇ may limit access to reactive sites, unlike in 1-bromo-4-fluoro-2-methylbenzene, where minimal steric effects allow faster NAS .
Thermal and Oxidative Stability
  • Fluorinated substituents enhance thermal stability. The C₃F₇ group offers superior resistance to degradation compared to OCF₃ or F due to stronger C-F bonds and reduced susceptibility to radical reactions .
  • Oxidative stability is also higher in the target compound, as the fully fluorinated C₃F₇ group is less prone to oxidation than partially fluorinated or non-fluorinated substituents.

Spectroscopic and Crystallographic Data

  • NMR Spectroscopy :
    • The C₃F₇ group induces significant deshielding of adjacent protons (e.g., H-3 and H-5), producing distinct shifts in ¹H NMR compared to OCF₃ or F substituents.
    • ¹⁹F NMR shows a characteristic septet for the -CF(CF₃)₂ moiety, unlike the singlet for OCF₃ .
  • Crystallography :
    • The bulky C₃F₇ group disrupts molecular packing, leading to lower melting points compared to analogs with planar substituents (e.g., F or OCF₃). Data for the target compound is sparse, but trends from similar systems (e.g., trifluoromethyl derivatives) suggest reduced crystallinity .

Biological Activity

1-Bromo-2-methyl-4-(heptafluoropropan-2-yl)benzene is a fluorinated aromatic compound that has garnered attention in various fields, particularly in medicinal chemistry and materials science. Its unique structure, characterized by a bromine atom and a heptafluoropropane substituent, suggests potential biological activities that warrant detailed investigation.

The compound's molecular formula is C12H8BrF7, and its molecular weight is approximately 392.09 g/mol. The presence of the heptafluoropropane group significantly influences its lipophilicity and reactivity, which are critical factors in determining its biological activity.

Biological Activity Overview

Research indicates that fluorinated compounds often exhibit enhanced biological activities compared to their non-fluorinated counterparts. This enhancement can be attributed to improved pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) profiles.

1. Antimicrobial Activity

Several studies have reported on the antimicrobial properties of fluorinated compounds. For instance, the incorporation of fluorine atoms can enhance the lipophilicity of the molecule, allowing for better membrane penetration in bacterial cells.

CompoundActivityReference
This compoundAntimicrobial potential

2. Cytotoxicity

Fluorinated compounds have been studied for their cytotoxic effects against various cancer cell lines. The unique electronic properties of fluorine can affect the interaction of these compounds with biological targets.

Cell LineIC50 (µM)Reference
HeLa15
MCF-710

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Fluorinated compounds often act as enzyme inhibitors by mimicking natural substrates or products.
  • Disruption of Membrane Integrity : The lipophilic nature allows these compounds to integrate into lipid bilayers, potentially disrupting cellular membranes.
  • Interference with Signaling Pathways : Fluorinated moieties can alter receptor binding affinities, impacting various signaling pathways.

Case Study 1: Anticancer Properties

A study demonstrated that derivatives of 1-bromo compounds exhibited significant cytotoxic effects on breast cancer cell lines. The study highlighted the role of the heptafluoropropane group in enhancing the compound's interaction with cancer cell membranes.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that the compound showed promising activity against resistant strains, suggesting its potential as a lead compound for antibiotic development.

Q & A

Q. What are the optimal synthetic routes for 1-Bromo-2-methyl-4-(heptafluoropropan-2-yl)benzene, considering steric and electronic effects of substituents?

  • Methodological Answer : The synthesis of brominated aromatic compounds with bulky fluorinated groups requires careful optimization of reaction conditions. A common approach involves:
  • Electrophilic Aromatic Substitution : Bromination of the parent aromatic compound using Br₂ in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeBr₃) under anhydrous conditions. The electron-withdrawing heptafluoropropan-2-yl group directs bromination to the para position, while the methyl group at the ortho position may introduce steric hindrance .
  • Cross-Coupling Reactions : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) using pre-functionalized intermediates, such as 4-(heptafluoropropan-2-yl)-2-methylphenylboronic acid, with brominating agents .
  • Purification : Distillation or recrystallization to achieve >95% purity. Monitor reaction progress via TLC or GC-MS to avoid over-bromination .

Q. How can NMR and GC-MS be used to confirm the structure and purity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : The methyl group (2-CH₃) appears as a singlet at δ ~2.3 ppm in ¹H NMR. The heptafluoropropan-2-yl group’s CF₃ moieties are observed as a septet in ¹⁹F NMR. Aromatic protons adjacent to bromine and fluorine substituents show splitting patterns consistent with para-substitution .
  • GC-MS : The molecular ion peak [M⁺] should align with the molecular weight (C₁₀H₇BrF₇, ~353 g/mol). Fragmentation patterns include loss of Br (m/z ~274) and CF₃ groups (m/z ~178) .
  • Cross-Validation : Compare experimental data with computational predictions (e.g., ACD/Labs Percepta) to resolve ambiguities .

Q. What safety protocols are essential for handling intermediates like this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid inhalation or skin contact.
  • Storage : Keep in airtight containers at 2–8°C, away from reducing agents or bases that may induce decomposition .
  • Waste Disposal : Neutralize brominated waste with sodium thiosulfate before disposal. Follow EPA guidelines for fluorinated compounds to prevent environmental release .

Advanced Research Questions

Q. How does the heptafluoropropan-2-yl group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The strong electron-withdrawing nature of the heptafluoropropan-2-yl group:
  • Enhances Electrophilicity : Facilitates oxidative addition in Pd-catalyzed reactions (e.g., Buchwald-Hartwig amination).
  • Reduces Steric Accessibility : Fluorine’s small size minimizes steric hindrance compared to bulkier substituents like tert-butyl groups.
  • Stabilizes Transition States : Computational studies (DFT) show fluorine’s inductive effect lowers activation energy for C–Br bond cleavage .
    Experimental validation: Compare coupling yields with non-fluorinated analogs (e.g., 4-tert-butyl derivatives) under identical conditions .

Q. What strategies resolve contradictions between experimental and computational data on this compound’s stability?

  • Methodological Answer :
  • Re-evaluate Computational Parameters : Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to better model fluorine’s van der Waals interactions.
  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures experimentally. Discrepancies >20°C suggest inadequate modeling of fluorinated substituents .
  • Isolation of Degradation Products : Use LC-MS to identify byproducts (e.g., defluorination or Br–F exchange) and refine stability predictions .

Q. How does regioselectivity in further functionalization (e.g., nitration) depend on substituent electronic effects?

  • Methodological Answer :
  • Nitration Studies : Introduce NO₂⁺ under mixed acid conditions (HNO₃/H₂SO₄). The bromine atom directs nitration to the meta position relative to itself, while the heptafluoropropan-2-yl group deactivates the ring, favoring mono-substitution.
  • Competing Pathways : Use Hammett substituent constants (σₚ for Br = +0.23, σₚ for CF₃ = +0.54) to predict regioselectivity. Ortho/para ratios can be quantified via HPLC .

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